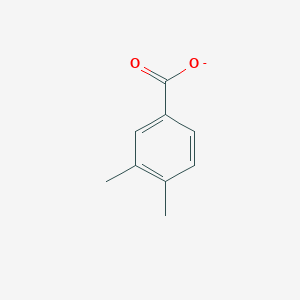

3,4-Dimethylbenzoate

Beschreibung

Contextualization of 3,4-Dimethylbenzoate within Aromatic Carboxylate Chemistry

This compound is the conjugate base of 3,4-dimethylbenzoic acid and is classified as a dimethylbenzoate, a type of aromatic carboxylate. nih.govebi.ac.uk Aromatic carboxylates are a broad class of organic compounds derived from benzoic acid, featuring a carboxylate group attached to a benzene (B151609) ring. ebi.ac.ukebi.ac.uk The defining characteristic of this compound is the presence of two methyl groups at the 3 and 4 positions of the benzene ring, in addition to the carboxylate functional group. nih.govcymitquimica.com

The parent compound, 3,4-dimethylbenzoic acid, is a white to beige crystalline powder that serves as the precursor to the benzoate (B1203000). cymitquimica.comlookchem.com It is considered a Brønsted acid, capable of donating a proton from its carboxylic acid group. ebi.ac.uk The presence of the electron-donating methyl groups on the aromatic ring influences the electronic properties and reactivity of the carboxylate group. This substitution pattern distinguishes it from other isomers like 2,4-dimethylbenzoate (B1242700) or 3,5-dimethylbenzoate (B1240308) and from unsubstituted benzoate, leading to unique behaviors in chemical reactions and molecular assemblies. ebi.ac.ukfrontiersin.org In various applications, it is the carboxylate anion or its ester derivatives, such as methyl this compound, that participate in forming more complex structures. rsc.orgnih.gov

Evolution of Research on this compound Structural Motifs

Research into this compound has significantly evolved to explore its role in forming complex supramolecular structures and materials. A primary area of investigation is its function as a ligand in coordination chemistry, particularly with lanthanide ions. researchgate.netresearchgate.netresearchgate.net Scientists have synthesized and characterized a variety of lanthanide complexes where this compound acts as a ligand, demonstrating its versatile coordination modes. These modes include bidentate-chelating and bidentate-bridging, which allow for the construction of diverse and complex architectures such as mononuclear complexes, dinuclear clusters, and one-dimensional chain structures. researchgate.net

For instance, a series of dinuclear lanthanide complexes with the general formula [Ln(3,4-DMBA)3phen]2 (where Ln = Nd, Sm, Tb, Dy) have been synthesized. In these structures, each lanthanide ion is coordinated by this compound ligands in both bidentate-bridging and bidentate-chelating fashions, resulting in a coordination number of eight for the metal center. researchgate.net The specific arrangement and connectivity of these ligands dictate the final crystal structure of the resulting coordination polymer.

Beyond coordination chemistry, the structural influence of the this compound anion has been studied in the field of rheology. It has been shown to be an effective counterion for cationic surfactants, promoting the formation of thread-like micellar networks in aqueous solutions. researchgate.net Cryogenic-temperature transmission electron microscopy (cryo-TEM) studies of certain surfactant solutions revealed the coexistence of vesicles and long, flexible thread-like micelles, a nanostructure induced by the presence of this compound. technion.ac.il This ability to direct the self-assembly of surfactant molecules highlights the importance of the this compound structural motif in materials science.

Table 1: Crystal Structure Data of Lanthanide-3,4-Dimethylbenzoate Complexes

Significance of this compound as a Synthetic Target and Chemical Building Block

This compound and its parent acid are valuable as synthetic targets and as foundational building blocks in organic synthesis. cymitquimica.comlookchem.com The synthesis of its ester derivatives, particularly methyl this compound, is a common starting point for creating more complex molecules. rsc.org For example, 3,4-dimethylbenzoic acid can be esterified using methanol (B129727) and a sulfuric acid catalyst to produce methyl this compound with a high yield. rsc.org

This methyl ester serves as a crucial intermediate. A notable synthetic route involves the bromination of methyl this compound using N-Bromosuccinimide (NBS) to yield methyl ω-tetrabromo-3,4-dimethylbenzoate. rsc.org This tetrabrominated compound is then used in a subsequent reaction with fumarodinitrile to construct a 6-carboxymethyl-2,3-dicyanonaphthalene ligand. rsc.org This multi-step synthesis demonstrates the utility of the this compound framework as a scaffold for building larger, functionalized aromatic systems, which are important in the development of materials like phthalocyanines.

The structural framework of this compound is also incorporated into more elaborate molecules with potential biological relevance. For instance, compounds such as 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl this compound and (6-methylpyridin-3-yl) this compound have been synthesized, where the this compound moiety is linked to other heterocyclic structures. ontosight.aiontosight.ai These examples underscore its role as a versatile building block, enabling the construction of a wide array of complex organic molecules for various research applications. ontosight.ai

Table 2: Application of this compound as a Building Block

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9O2- |

|---|---|

Molekulargewicht |

149.17 g/mol |

IUPAC-Name |

3,4-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)/p-1 |

InChI-Schlüssel |

OPVAJFQBSDUNQA-UHFFFAOYSA-M |

SMILES |

CC1=C(C=C(C=C1)C(=O)[O-])C |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)[O-])C |

Synonyme |

3,4-dimethylbenzoate 3,4-dimethylbenzoic acid |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,4 Dimethylbenzoate and Its Analogues

Direct Esterification Routes to 3,4-Dimethylbenzoate

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This equilibrium-driven process, often referred to as Fischer-Speier esterification, can be facilitated by catalysts or by the removal of water to drive the reaction towards the product. organic-chemistry.org

Acid catalysis is a conventional and widely employed method for synthesizing esters. This process involves the protonation of the carboxylic acid, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgvulcanchem.com For instance, the synthesis of phenyl 2,4-dimethylbenzoate (B1242700), an analogue of this compound, is achieved through the acid-catalyzed esterification of 2,4-dimethylbenzoic acid and phenol (B47542) using sulfuric acid under reflux conditions. vulcanchem.com The synthesis of ethyl this compound can be performed by reacting 3,4-dimethylbenzoic acid with ethanol (B145695) in the presence of a catalyst. ontosight.ai To improve yields, the water formed during the reaction is often removed, for example, by using a Dean-Stark apparatus or a water-carrying agent like toluene (B28343). patsnap.comgoogle.com

The rate of acid-catalyzed esterification is influenced by steric factors. Increased steric hindrance around the carboxylic acid group can impede the approach of the alcohol nucleophile, thereby slowing down the reaction rate. For example, the ease of esterification decreases as the number of methyl groups on the benzene (B151609) ring increases, following the order: benzoic acid > 2,4-dimethylbenzoic acid > 2,4,6-trimethylbenzoic acid. doubtnut.com

Table 1: Examples of Acid-Catalyzed Esterification

| Product | Carboxylic Acid | Alcohol | Catalyst | Key Conditions |

|---|---|---|---|---|

| Phenyl 2,4-dimethylbenzoate | 2,4-Dimethylbenzoic acid | Phenol | H₂SO₄ | Reflux |

| Ethyl p-nitrobenzoate | p-Nitrobenzoic acid | Ethanol | Solid acid catalyst | Reflux, water removal |

Data compiled from multiple sources. vulcanchem.comgoogle.com

Base-catalyzed esterification provides an alternative route, particularly when dealing with sensitive substrates. In one approach, a base such as sodium hydroxide (B78521) or potassium carbonate can be used. biosynth.com For example, ethyl 2,4-dimethylbenzoate can be prepared by reacting ethyl benzoate (B1203000) with isobutylamine (B53898) in the presence of a base. biosynth.com

Another common base-catalyzed method is transesterification, where an existing ester is converted into a different ester by reaction with an alcohol in the presence of a base catalyst. For the synthesis of ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, its methyl analogue can be treated with ethanol and a catalytic amount of sodium ethoxide. This method avoids the use of corrosive acids but requires strict control of moisture to prevent hydrolysis of the base and ester.

The reaction of an acid anhydride (B1165640) with an alcohol under basic conditions is another straightforward method to produce esters. libretexts.org The base deprotonates the alcohol, increasing its nucleophilicity for attack on the anhydride.

Table 2: Base-Catalyzed Esterification Examples

| Product | Reactants | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Ethanol | Sodium ethoxide (5 mol%) | 65°C | 68% |

Data compiled from multiple sources. libretexts.org

To drive the esterification equilibrium towards the product side, dehydrating agents are often employed to remove the water formed during the reaction. ntnu.edu.tw This technique is crucial for achieving high conversion rates, especially when using equimolar amounts of reactants. ntnu.edu.tw

One method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the alcohol. This process, known as the Steglich esterification, avoids the production of water altogether and can be performed under mild conditions. organic-chemistry.orgvulcanchem.com Another approach is the use of azeotropic distillation with a solvent such as toluene to physically remove water from the reaction mixture. organic-chemistry.orgpatsnap.com The synthesis of 5,7-dichloro-8-quinolyl this compound, for example, is typically performed in the presence of a dehydrating agent to facilitate the esterification between 5,7-dichloro-8-quinolinol and 3,4-dimethylbenzoic acid.

Synthesis of this compound from Related Precursors

Esters like this compound can also be synthesized from various precursor molecules through one or more chemical transformation steps.

3,4-Dimethylbenzoic acid is the most direct and common precursor for the synthesis of this compound esters. ontosight.aiebi.ac.ukhmdb.ca The synthesis is typically a direct esterification reaction, as described in section 2.1, where 3,4-dimethylbenzoic acid is reacted with the desired alcohol (e.g., methanol (B129727) or ethanol) under catalytic conditions. ontosight.ai Beyond simple esterification, 3,4-dimethylbenzoic acid can be a starting material in more complex syntheses, such as the production of high-purity trimellitic acid through liquid-phase oxidation. google.com It has also been studied in the context of copper-catalyzed reactions to form allylic esters. acs.org

In some synthetic pathways, the target ester is produced via a multi-step process starting from a more complex precursor. A notable example is the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, an analogue of this compound, from 4-O-desmethylbarbaric acid. google.com

This two-step synthesis involves:

Hydrolysis: The precursor, 4-O-desmethylbarbaric acid, is first hydrolyzed to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. This step can be carried out using either acid (e.g., concentrated sulfuric or hydrochloric acid) or base catalysis. google.com

Esterification: The resulting benzoic acid derivative is then esterified. For example, methyl esterification is achieved by reacting the acid with a methylating agent like methyl iodide in a solvent such as dimethylformamide (DMF). vulcanchem.com This second step yields the final product, methyl 2,4-dihydroxy-3,6-dimethylbenzoate. google.com

Table 3: Synthesis from 4-O-Desmethylbarbaric Acid

| Step | Reactant | Reagents | Product | Key Conditions |

|---|---|---|---|---|

| 1. Hydrolysis | 4-O-Desmethylbarbaric acid | Conc. H₂SO₄ or HCl | 2,4-dihydroxy-3,6-dimethylbenzoic acid | Reflux (80–100°C) |

Data compiled from multiple sources. google.comvulcanchem.com

Advanced Synthetic Strategies for Substituted 3,4-Dimethylbenzoates

The functionalization of the this compound core is crucial for creating diverse analogues with tailored properties. This involves the controlled introduction of halogens, hydroxyl or alkoxyl groups, and the conjugation with complex heterocyclic systems.

Halogenation of the aromatic ring or side chains of this compound provides valuable intermediates for further synthetic transformations, particularly in cross-coupling reactions.

One approach involves the direct bromination of a substituted dimethylbenzoate derivative. For instance, the synthesis of ethyl 3-bromo-2,4-dihydroxy-5,6-dimethylbenzoate has been achieved by treating the corresponding dihydroaromatic ester intermediate with bromine in acetic acid. sci-hub.se This method highlights a pathway where halogenation is part of a multi-step synthesis starting from acyclic precursors. sci-hub.se

More advanced strategies focus on creating chiral molecules. For example, methyl 2-bromo-3,4-dimethylbenzoate has been used as a substrate in organocatalytic asymmetric reactions to produce axially chiral products with high yields and enantioselectivities. researchgate.net Such methodologies demonstrate the utility of halogenated dimethylbenzoates in constructing sterically hindered and stereochemically complex molecules. researchgate.net

Table 1: Examples of Halogenated Dimethylbenzoate Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Diethyl malonate and 3-methylpent-3-en-2-one | Bromine in acetic acid | Ethyl 3-bromo-2,4-dihydroxy-5,6-dimethylbenzoate | sci-hub.se |

| Methyl 2-bromo-3,4-dimethylbenzoate | Aryl bromide & catalyst | Axially chiral biaryl product | researchgate.net |

The introduction of hydroxyl (-OH) and alkoxyl (-OR) groups onto the benzoate ring significantly modifies the electronic and steric properties of the molecule. These functional groups can be introduced through various synthetic routes.

A common method involves the hydrolysis of precursor acids followed by esterification. For example, methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be synthesized in two steps from 4-O-desmethylbarbaric acid. google.com The process first involves acid or base-catalyzed hydrolysis to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid, which is then esterified using a methylating agent like iodomethane. google.comvulcanchem.com

More complex alkoxylated derivatives can also be prepared. The synthesis of compounds like 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2-hydroxy-4-isopropoxy-3,6-dimethylbenzoate has been reported. nih.gov This demonstrates the preparation of depside derivatives where one of the rings is a functionalized dimethylbenzoate. nih.gov The synthesis relies on the esterification of the corresponding carboxylic acids and phenols. nih.gov

Table 2: Synthesis of Hydroxylated and Alkoxylated Dimethylbenzoate Esters

| Precursor | Key Steps | Product | Yield | Reference |

|---|

Conjugating this compound with other complex molecular scaffolds, such as quinolines, creates hybrid molecules with potential applications in materials science and medicinal chemistry. Quinolines are significant heterocyclic compounds found in many natural products and bioactive molecules. acgpubs.orgmdpi.com

The synthesis of these conjugates typically involves the formation of an ester or amide linkage between the dimethylbenzoate moiety and the quinoline (B57606) core. A general and effective method for this is the coupling reaction between a substituted benzoic acid and a functionalized quinoline. For instance, the synthesis of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives is achieved through a coupling reaction using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent and 4-(Dimethylamino)-pyridine (DMAP) as a catalyst in an anhydrous solvent like dichloromethane. mdpi.com

This established procedure can be adapted for 3,4-dimethylbenzoic acid to create its quinoline conjugates. A closely related analogue, 2-(7-chloroquinolin-4-ylamino)ethyl-3,5-dimethylbenzoate, has been synthesized with a high yield of 97% via this method. mdpi.com The reaction involves mixing the benzoic acid derivative, EDCI, and DMAP, followed by the addition of the amino-functionalized quinoline. mdpi.com

Table 3: General Procedure for Quinoline-Benzoate Conjugate Synthesis

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound, providing routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both homogeneous and heterogeneous catalysts are employed in its preparation, primarily through the esterification of 3,4-dimethylbenzoic acid.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional and effective method for esterification. comsol.com The most common homogeneous catalysts for producing esters from carboxylic acids and alcohols are strong mineral acids, such as sulfuric acid. biodieselmagazine.comntnu.no This process, known as Fischer esterification, involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. sciencemadness.org An increase in catalyst concentration and temperature generally leads to higher conversion rates. ntnu.no

Beyond simple acid catalysis, more sophisticated homogeneous systems have been developed. For example, dicyclohexylcarbodiimide (DCC) can be used to catalyze the esterification of veratric acid (3,4-dimethoxybenzoic acid), a related compound, with methanol under mild conditions (below 45°C), which is more suitable for industrial production than using concentrated sulfuric acid at high temperatures. google.com Simple zinc(II) salts have also been shown to be effective homogeneous catalysts for the esterification of fatty acids, where the catalytic activity depends on the counterion. nicl.it These methods highlight the diversity of homogeneous catalysts available for synthesizing benzoate esters.

Heterogeneous catalysis is a cornerstone of green and sustainable chemistry, as the catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). upv.esfrontiersin.org This allows for easy separation of the catalyst from the product mixture, enabling catalyst recycling and reducing waste. frontiersin.org

For sustainable synthesis, there is growing interest in replacing traditional homogeneous catalysts with solid, recyclable alternatives. Iron-based heterogeneous catalysts, for example, are gaining attention as a cost-effective and low-toxicity option compared to noble metal catalysts. mdpi.com These catalysts, often supported on materials like clays, carbon, or metal oxides, can be used for a variety of organic transformations. mdpi.com

The development of heterogeneous catalysts for direct chemical synthesis often involves multifunctional materials. rsc.org For esterification and related reactions, a solid acid catalyst could be employed. The goal is to design robust and recyclable catalysts that drive reactions with high efficiency and selectivity, minimizing energy consumption and byproducts, which aligns with the principles of sustainable manufacturing. nicl.ituva.nl

Process Optimization and Industrial Scalability of this compound Production

The efficient and economical production of this compound on an industrial scale is contingent on rigorous process optimization. This involves refining synthetic methodologies to maximize yield, purity, and throughput while minimizing costs, energy consumption, and environmental impact. The primary route to this compound typically involves the oxidation of a suitable precursor, most commonly o-xylene (B151617), to form 3,4-dimethylbenzoic acid, which is subsequently esterified. Optimization strategies focus on key parameters such as catalyst selection, reaction conditions, reactor design, and downstream processing for both of these critical steps.

Optimization of 3,4-Dimethylbenzoic Acid Synthesis

The oxidation of o-xylene is a foundational step in producing this compound. The key challenge lies in achieving selective oxidation of one methyl group to a carboxylic acid without affecting the second methyl group or the aromatic ring.

Catalyst Systems and Reaction Conditions

Various catalytic systems have been developed to enhance the efficiency and selectivity of xylene oxidation. Traditional methods often employ transition metal catalysts, such as cobalt and manganese salts, sometimes in conjunction with a bromide promoter. epo.org These systems facilitate the oxidation of alkylaromatic compounds to their corresponding carboxylic acids using air or molecular oxygen as the oxidant. epo.org However, these processes can require high temperatures (150-250°C) and pressures, presenting challenges for industrial implementation. epo.orggoogle.com

More advanced catalytic approaches aim for milder reaction conditions. For instance, the use of metalloporphyrins as catalysts, which mimic biological enzymes, allows for the selective air oxidation of p-xylene (B151628) at lower temperatures (50-160°C) and pressures (4-10 atm). google.com In one study, a manganese-containing metalloporphyrin catalyst used to oxidize p-xylene resulted in a 95% yield of the corresponding acid and alcohol products after 10 hours at 125°C and 5 atm. google.com Another example utilized an iron-based metalloporphyrin, achieving a 12.4% conversion of p-xylene with a 95% yield of the desired products at 145°C and 8 atm. google.com

Another optimized approach involves the formylation of o-xylene to produce 3,4-dimethylbenzaldehyde, a direct precursor to the acid. Research has shown that reacting o-xylene with carbon monoxide and aluminum chloride in the presence of a small amount of aqueous HCl can yield 3,4-dimethylbenzaldehyde. psu.edu Optimizing the reaction temperature to 0°C was found to maximize the yield at 78%, providing a cost-effective and safer route due to the low temperature and avoidance of hazardous halogenated solvents. psu.edu The resulting aldehyde can then be oxidized to 3,4-dimethylbenzoic acid.

The use of supercritical water (scH₂O) as a reaction medium represents a green chemistry approach to oxidation. psu.eduresearchgate.net This method avoids the use of traditional organic solvents and can lead to high yields of aromatic acids. psu.edu For example, the oxidation of 3,4-dimethoxytoluene (B46254) to 3,4-dimethoxybenzoic acid in supercritical water achieved a 60% yield. psu.eduresearchgate.net

Table 1: Comparative Analysis of Oxidation Methods for Xylene Derivatives

| Method | Precursor | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield | Reference |

|---|---|---|---|---|---|---|

| Catalytic Air Oxidation | p-Xylene | Mn-metalloporphyrin / Cu₂Cl₂ | 125 | 5 | 95% (combined products) | google.com |

| Catalytic Air Oxidation | p-Xylene | Fe-metalloporphyrin / Cu₂O | 145 | 8 | 95% (combined products) | google.com |

| Formylation | o-Xylene | AlCl₃ / CO / aq. HCl | 0 | 0.7 MPa (~6.9 atm) | 78% (of aldehyde) | psu.edu |

| Oxidation in Supercritical Water | 3,4-Dimethoxytoluene | O₂ / scH₂O | Not specified | Not specified | 60% | psu.eduresearchgate.net |

Optimization of Esterification

Once 3,4-dimethylbenzoic acid is synthesized, it is converted to this compound via esterification. Process optimization for this step focuses on catalyst choice, reaction conditions, and purification methods to ensure high conversion and purity.

For industrial-scale synthesis, the esterification of a carboxylic acid can be performed using various methylating agents and catalysts. A method for synthesizing methyl 3,4-dimethoxybenzoate, a related compound, uses dicyclohexylcarbodiimide (DCC) as a catalyst for the reaction between the acid and methanol. google.com This process is notable for its mild reaction conditions (below 45°C), which enhances safety and makes it suitable for industrial production. google.com The process also allows for the recycling of the DCC catalyst and the solvent, minimizing waste. google.com

In another analogous process for methylating 2,4-dihydroxy-3,6-dimethylbenzoic acid, methyl iodide is used as the methylating agent in a dimethylformamide (DMF) solvent. Key optimized parameters for this reaction include a molar ratio of 1:1.5 (acid to methyl iodide) and a controlled temperature of 40°C to prevent side reactions. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure conversion rates greater than 99% within 85-120 minutes.

Table 2: Analysis of Esterification Process Parameters for Benzoic Acid Analogues

| Parameter | Method 1 (DCC Catalysis) | Method 2 (Methyl Iodide) |

|---|---|---|

| Precursor Acid | Veratric Acid | 2,4-dihydroxy-3,6-dimethylbenzoic acid |

| Esterifying Agent | Methanol | Methyl Iodide (CH₃I) |

| Catalyst/Solvent | Dicyclohexylcarbodiimide (DCC) | Dimethylformamide (DMF) |

| Temperature | < 45°C | 40°C |

| Reaction Time | 1-5 hours | 85-120 minutes |

| Yield/Purity | High Yield | >99% conversion, 90.4% final yield |

| Reference | google.com |

Industrial Scalability Considerations

Translating a laboratory synthesis to an industrial scale requires addressing several key factors to ensure the process is robust, safe, and economical.

Reactor Technology The choice of reactor is critical for managing heat transfer, mixing, and reaction kinetics on a large scale. For oxidation reactions, which are often highly exothermic, specialized reactors are necessary. A novel vertical induced circulation reactor has been utilized for the oxidation of p-xylene, which provides excellent temperature control without the need for mechanical agitation, simplifying the equipment design. google.com For esterification and other liquid-phase reactions, Continuous Stirred-Tank Reactors (CSTRs) are often employed to enhance mixing and heat transfer, ensuring consistent product quality in large batches.

Downstream Processing and Purification Efficient purification is essential for achieving the high-purity this compound required for its applications. Common industrial purification methods for the intermediate acid and final ester include crystallization and sublimation. chemicalbook.com For instance, 3,4-dimethylbenzoic acid can be purified by crystallization from ethanol or water, followed by sublimation in a vacuum. chemicalbook.com Post-reaction workup often involves quenching, extraction with a suitable solvent like ethyl acetate, and washing to remove impurities.

Process Monitoring and Control On an industrial scale, real-time monitoring is vital for process control and optimization. In-line HPLC monitoring can be used to track reaction conversion, allowing for precise control over reaction times and preventing the formation of byproducts from over-reaction. This level of automation helps ensure batch-to-batch consistency and maximizes throughput.

Chemical Reactivity and Transformation Pathways of 3,4 Dimethylbenzoate

Hydrolytic and Transesterification Reactions of 3,4-Dimethylbenzoate Esters

The ester functional group of this compound and its derivatives is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the hydrolysis of a this compound ester is a reversible reaction that yields 3,4-dimethylbenzoic acid and the corresponding alcohol. libretexts.org For instance, the acidic hydrolysis of methyl this compound would produce 3,4-dimethylbenzoic acid and methanol (B129727). The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org When a this compound ester is treated with a strong base, such as sodium hydroxide (B78521), it is converted into a salt of 3,4-dimethylbenzoic acid (e.g., sodium this compound) and the corresponding alcohol. libretexts.org

Transesterification is another key reaction of this compound esters. This process involves the exchange of the alkoxy group of the ester with another alcohol, resulting in the formation of a new ester. smolecule.comscielo.org.ar This reaction can be catalyzed by either an acid or a base. scielo.org.ar For example, reacting methyl this compound with ethanol (B145695) in the presence of a catalyst would yield ethyl this compound and methanol. The efficiency of transesterification can be influenced by factors such as the steric hindrance of the alcohol and the reaction conditions. scielo.org.ar

Oxidative Transformations of this compound

This compound can undergo oxidative transformations through various pathways, particularly in biological systems and through chemical oxidation.

In microbial metabolism, this compound is a known metabolic product. medchemexpress.comtargetmol.comchemondis.combiozol.de For instance, Rhodococcus rhodochrous N75 metabolizes dimethylbenzoate to 3,4-dimethylbenzoic acid. medchemexpress.comtargetmol.comchemondis.combiozol.de This acid is then further oxidized via an ortho-pathway, with 3,4-dimethylcatechol identified as an intermediate. medchemexpress.com Similarly, Pseudomonas putida strain DMB can utilize 3,4-dimethylbenzoic acid as its sole source of carbon and energy. nih.govoup.com The initial degradation steps involve the formation of 3,4-dimethylsalicylic acid, 3,4-dimethylphenol, and 3,4-dimethylcatechol. nih.govoup.com The pathway is proposed to proceed through the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid, which then dehydrates to yield 3,4-dimethylsalicylic acid and 3,4-dimethylphenol. nih.govoup.com Further degradation occurs via the meta-pathway after the formation of 3,4-dimethylcatechol. nih.govoup.com

Chemically, the methyl groups on the benzoate (B1203000) ring can be oxidized. For example, the anaerobic oxidation of methyl p-toluate (B1214165) by cobalt(III) in acetic acid can produce methyl this compound as a byproduct. acs.org Further oxidation of dimethylbenzoic acids can lead to the formation of trimellitic acid. acs.org The amino groups of derivatives like methyl 3,4-diamino-5-methylbenzoate can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

The following table summarizes the key oxidative transformation products of this compound.

| Starting Material | Oxidizing Agent/System | Key Transformation Products |

| Dimethylbenzoate | Rhodococcus rhodochrous N75 | 3,4-Dimethylbenzoic acid medchemexpress.comtargetmol.comchemondis.combiozol.de |

| 3,4-Dimethylbenzoic acid | Rhodococcus rhodochrous N75 | 3,4-Dimethylcatechol medchemexpress.com |

| 3,4-Dimethylbenzoic acid | Pseudomonas putida strain DMB | 3,4-Dimethylsalicylic acid, 3,4-Dimethylphenol, 3,4-Dimethylcatechol nih.govoup.com |

| Methyl p-toluate | Cobalt(III) in acetic acid | Methyl this compound (byproduct) acs.org |

| Methyl 3,4-diamino-5-methylbenzoate | Potassium permanganate | Corresponding nitro-substituted compound |

Reductive Conversions of this compound

The carboxylic acid or ester functional group of this compound can be reduced to an alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. vulcanchem.com For example, the reduction of methyl this compound would yield (3,4-dimethylphenyl)methanol.

In the context of microbial metabolism, reductive processes are also observed. For example, the white rot fungus Phlebia radiata can reduce veratric acid (3,4-dimethoxybenzoic acid), a related compound, to veratryl alcohol. nih.gov While this is not a direct reduction of this compound, it demonstrates the potential for reductive pathways in the biological transformation of substituted benzoates.

Derivatives of this compound can also undergo reduction. For instance, the nitrated derivatives of methyl this compound can be reduced to form amino groups, a key step in the synthesis of compounds like methyl 3,4-diamino-5-methylbenzoate. This reduction is often carried out using hydrogen gas in the presence of a palladium catalyst.

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylbenzoate Core

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The directing effects of the existing substituents (the two methyl groups and the carboxylate/ester group) determine the position of the incoming electrophile. The methyl groups are activating and ortho-, para-directing, while the carboxylate group is deactivating and meta-directing.

A common electrophilic substitution reaction is nitration. The nitration of methyl this compound, typically using a mixture of nitric acid and sulfuric acid, is a key step in the synthesis of further functionalized derivatives.

Nucleophilic aromatic substitution (NAS) is another important reaction type for derivatives of this compound, particularly when the aromatic ring is substituted with strong electron-withdrawing groups and a good leaving group. ucalgary.camasterorganicchemistry.com For this reaction to occur, the ring must be electron-poor, and a strong nucleophile is required. ucalgary.ca The presence of ortho- or para-nitro groups significantly facilitates this reaction. ucalgary.ca For example, a halogen atom on the aromatic ring of a this compound derivative could potentially be displaced by a nucleophile under appropriate conditions. smolecule.com

Metal Coordination Chemistry of this compound as a Ligand

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form metal complexes. This is particularly well-documented for lanthanide ions.

A variety of lanthanide complexes with this compound as a ligand have been synthesized. researchgate.net These syntheses are often carried out in solution, sometimes using hydrothermal methods. frontiersin.orgnih.govnih.gov The general approach involves reacting a lanthanide salt (e.g., lanthanide nitrate) with 3,4-dimethylbenzoic acid or its salt. nih.gov Often, a second, neutral ligand, such as 1,10-phenanthroline (B135089) (phen) or 2,2':6',2''-terpyridine (terpy), is included in the reaction mixture to form ternary complexes. researchgate.netresearchgate.net

Examples of synthesized lanthanide-3,4-dimethylbenzoate complexes include:

[Ln(3,4-DMBA)3phen]2 (where Ln = Nd, Sm, Tb, Dy) researchgate.net

Ln(3,4-DMBA)3(terpy)(H2O) (where Ln = Er, Ho) researchgate.netresearchgate.net

[Ln(3,4-DMBA)3(terpy)(H2O)]2 (where Ln = Pr, Eu) researchgate.netresearchgate.net

[Er(3,4-DMBA)3(5,5'-DM-2,2'-bipy)(H2O)] researchgate.net

[Tb2(3,4-DMBA)6(5,5'-DM-2,2'-bipy)2(H2O)] researchgate.net

[Eu(3,4-DMBA)3(3,4-DMHBA)(5,5'-DM-2,2'-bipy)]2 researchgate.net

The following table provides a summary of some synthesized lanthanide-3,4-dimethylbenzoate complexes.

| Complex Formula | Lanthanide (Ln) | Second Ligand |

| [Ln(3,4-DMBA)3phen]2 | Nd, Sm, Tb, Dy | 1,10-phenanthroline (phen) researchgate.net |

| Ln(3,4-DMBA)3(terpy)(H2O) | Er, Ho | 2,2':6',2''-terpyridine (terpy) researchgate.netresearchgate.net |

| [Ln(3,4-DMBA)3(terpy)(H2O)]2 | Pr, Eu | 2,2':6',2''-terpyridine (terpy) researchgate.netresearchgate.net |

| [Er(3,4-DMBA)3(5,5'-DM-2,2'-bipy)(H2O)] | Er | 5,5'-dimethyl-2,2'-bipyridine researchgate.net |

| [Tb2(3,4-DMBA)6(5,5'-DM-2,2'-bipy)2(H2O)] | Tb | 5,5'-dimethyl-2,2'-bipyridine researchgate.net |

The this compound ligand can coordinate to metal centers in several ways. In lanthanide complexes, it has been observed to act as a bidentate-bridging ligand, connecting two metal ions, and as a bidentate-chelating ligand, binding to a single metal ion. researchgate.net

The coordination number and geometry around the lanthanide ion are influenced by the number and type of ligands. In the [Ln(3,4-DMBA)3phen]2 complexes (Ln = Tb, Dy), each lanthanide ion is eight-coordinate. researchgate.net This coordination is achieved through four bidentate-bridging 3,4-DMBA ligands, one bidentate-chelating 3,4-DMBA group, and one bidentate-chelating phenanthroline ligand. researchgate.net

In the mononuclear complexes Ln(3,4-DMBA)3(terpy)(H2O) (Ln = Er, Ho), the central lanthanide ion is also eight-coordinate, adopting a distorted triangular dodecahedron geometry. researchgate.netresearchgate.net In contrast, the dinuclear complex [Pr(3,4-DMBA)3(terpy)(H2O)]2 features a nine-coordinate praseodymium ion with a distorted triangular prismatic coordination sphere. researchgate.netresearchgate.net

Photochemical Transformations of this compound Derivatives (e.g., Photocaging)

Photocages, or photolabile protecting groups (PPGs), are chemical moieties that can mask the function of a molecule. nih.gov This function can be restored upon irradiation with light, allowing for precise spatiotemporal control over the release of the active molecule. nih.govacs.org This technique is prominent in chemical biology for studying dynamic cellular processes. researchgate.netuniversiteitleiden.nl

Commonly used photocages include derivatives of o-nitrobenzyl and coumarinylmethyl. nih.govresearchgate.net Research has focused on developing photocages that are activated by lower-energy visible or near-infrared (NIR) light to minimize potential damage to biological tissues and improve penetration depth. nih.govresearchgate.net

While the general class of dimethylbenzoates has been explored in this context, scientific literature prominently features the 3,5-dimethylbenzoate (B1240308) isomer, not the this compound isomer, as the caged group in studies developing new photocages. For instance, green-light activatable photocages based on red-shifted, π-extended coumarin (B35378) scaffolds have been synthesized and studied using 3,5-dimethylbenzoic acid as the molecule to be released. acs.orgresearchgate.netacs.org In these studies, irradiation with green LED light successfully triggered the release of 3,5-dimethylbenzoic acid from the coumarin cage. acs.org Similarly, BODIPY-based derivatives have also been synthesized as photocages for 3,5-dimethylbenzoic acid. acs.org

A thorough review of the available research did not yield specific examples or mechanistic studies of This compound derivatives being utilized in photochemical transformations as photocaging groups.

Enzymatic and Biocatalytic Transformations Involving this compound

3,4-Dimethylbenzoic acid, the conjugate acid of this compound, is susceptible to enzymatic transformations by various microorganisms. nih.govmedchemexpress.com These microbes utilize the compound as a carbon and energy source, breaking it down through distinct metabolic pathways. medchemexpress.com

Microbial degradation of 3,4-dimethylbenzoic acid has been shown to proceed via at least two different pathways, primarily differing in the method of aromatic ring cleavage.

Degradation by Pseudomonas putida (meta-pathway): A strain of Pseudomonas putida, designated DMB, is capable of growing using 3,4-dimethylbenzoic acid as its sole carbon and energy source. The degradation begins with the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid. This intermediate undergoes an acid-catalyzed dehydration, yielding 3,4-dimethylsalicylic acid and 3,4-dimethylphenol. Further degradation proceeds through the key intermediate 3,4-dimethylcatechol, which is then processed via the meta-cleavage pathway.

Degradation by Rhodococcus rhodochrous (ortho-pathway): The bacterium Rhodococcus rhodochrous N75 also metabolizes this compound. In this organism, 3,4-dimethylbenzoic acid is oxidized via the ortho-pathway. This pathway also involves the formation of 3,4-dimethylcatechol as a central intermediate before subsequent ring cleavage. medchemexpress.com

The study of microbial degradation has led to the isolation and identification of several key intermediate metabolites. These compounds confirm the proposed enzymatic steps in the catabolic pathways.

The following table summarizes the identified intermediates from the biotransformation of 3,4-dimethylbenzoic acid by different bacterial strains.

Interactive Data Table: Intermediate Metabolites in the Biotransformation of 3,4-Dimethylbenzoic Acid

| Intermediate Metabolite | Degrading Microorganism | Pathway |

| 3,4-Dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid | Pseudomonas putida strain DMB | meta-cleavage |

| 3,4-Dimethylsalicylic acid | Pseudomonas putida strain DMB | meta-cleavage |

| 3,4-Dimethylphenol | Pseudomonas putida strain DMB | meta-cleavage |

| 3,4-Dimethylcatechol | Pseudomonas putida strain DMB | meta-cleavage |

| 3,4-Dimethylcatechol | Rhodococcus rhodochrous N75 | ortho-cleavage |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3,4-dimethylbenzoate and its derivatives. nih.gov It provides unparalleled detail about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer fundamental information about the number and types of protons and carbons in a molecule. For this compound, the ¹H NMR spectrum would characteristically show signals for the two distinct methyl groups and the aromatic protons. The chemical shifts of these protons provide clues about their electronic environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their nature (e.g., methyl, aromatic, carbonyl). nih.gov

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between atoms. acgpubs.org Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would reveal the relationships between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between ¹H and ¹³C atoms (typically over two to three bonds). mdpi.com This is particularly useful for identifying the connectivity between the methyl groups, the aromatic ring, and the carboxylate group in this compound derivatives. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and stereochemistry of a molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-CH₃ | ~2.3 | ~19 |

| C4-CH₃ | ~2.3 | ~20 |

| Aromatic H | 7.0 - 8.0 | 125 - 140 |

| C=O | - | ~170 |

Note: Actual chemical shifts can vary depending on the specific derivative and solvent used.

The study of molecular conformation, or the spatial arrangement of atoms that can be interconverted by rotation about single bonds, is crucial for understanding a molecule's reactivity and biological activity. NMR spectroscopy is a powerful tool for this purpose. nih.govauremn.org.br The rotation around the bond connecting the aromatic ring to the carboxylate group in this compound can be investigated using NMR.

Nuclear Overhauser Effect (NOE) experiments are particularly valuable for conformational analysis. mdpi.com By measuring the transfer of nuclear spin polarization from one nucleus to another through space, NOE data can establish the proximity of different parts of the molecule. For instance, NOE signals between a methyl proton and an adjacent aromatic proton can help to define the preferred orientation of the methyl group relative to the ring. In more complex derivatives, variable temperature NMR studies can be employed to study the dynamics of conformational changes and to determine the energy barriers between different conformers. ic.ac.uk

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is widely used for the identification, quantification, and structural elucidation of compounds like this compound.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the sample is first separated by gas chromatography and then introduced into the mass spectrometer. nih.govresearchgate.net

The fragmentation of this compound in an electron ionization (EI) source typically involves the loss of the carboxylate group or methyl groups. Tandem mass spectrometry (MS-MS) can provide even more detailed structural information. nih.gov In an MS-MS experiment, a specific ion from the initial mass spectrum is selected, fragmented further, and the resulting fragments are analyzed. This allows for the detailed mapping of fragmentation pathways, which can be crucial for distinguishing between isomers. nih.govscirp.org For example, the fragmentation pattern can help differentiate this compound from other dimethylbenzoate isomers. researchgate.net

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to several decimal places). bioanalysis-zone.commdpi.com This allows for the determination of the exact mass of a molecule, which in turn can be used to determine its elemental composition. youtube.com For this compound (C₉H₉O₂⁻), the calculated exact mass of the anion is 149.0603 Da. nih.gov HRMS can confirm this exact mass, providing a high degree of confidence in the identification of the compound. researchgate.net This is particularly useful when analyzing complex mixtures where multiple compounds may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 2: Exact Mass Data for this compound Anion

| Property | Value |

| Molecular Formula | C₉H₉O₂⁻ |

| Nominal Mass | 149 Da |

| Monoisotopic Mass | 149.0603 Da |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govuni-siegen.de These techniques are highly effective for identifying the functional groups present in a molecule. ksu.edu.sa

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. edinst.com To be IR active, a vibration must result in a change in the molecule's dipole moment. edinst.com In the IR spectrum of this compound, characteristic absorption bands would be observed for the C=O stretching of the carboxylate group (typically around 1680-1700 cm⁻¹ for the acid form and lower for the salt), C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). mdpi.comscifiniti.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds, such as the C-C bonds within the aromatic ring and the C-C single bonds of the methyl groups. nih.gov Therefore, the Raman spectrum of this compound would provide valuable information about the carbon skeleton of the molecule. mdpi.comscifiniti.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Carboxylate) | Stretching | 1550 - 1610 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2970 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Note: Frequencies can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the photophysical properties of molecules. These techniques provide information on the electronic transitions and excited state behavior of this compound and its derivatives.

Characterization of Photophysical Properties of this compound Conjugates

The conjugation of this compound to other molecular entities, such as in the case of lanthanide complexes, significantly influences its photophysical properties. For instance, in lanthanide complexes involving 2,4-dimethylbenzoate (B1242700) (a structural isomer of this compound), the organic ligand can sensitize the emission of the lanthanide ion. frontiersin.org The excitation spectrum of a samarium (Sm³⁺) complex with 2,4-dimethylbenzoate shows a broad absorption band between 235–245 nm, attributed to the π→π* transition of the organic ligand. frontiersin.org Upon excitation at 242 nm, the Sm³⁺ ion exhibits characteristic emission peaks at 560 nm, 596 nm, and 638 nm, corresponding to specific electronic transitions of the metal ion. frontiersin.org This indicates an efficient energy transfer from the dimethylbenzoate ligand to the metal center.

Similarly, studies on other aromatic esters have demonstrated the utility of UV-Vis and fluorescence spectroscopy. For example, the photophysical properties of tellurorhodamine dyes have been characterized using UV-Vis spectroscopy to determine their molar extinction coefficients in both reduced and oxidized forms. rsc.org Furthermore, the interaction of methyl benzoate (B1203000) derivatives with bovine serum albumin has been investigated using absorption and fluorescence spectroscopy to understand the binding mechanisms. mdpi.com

The development of photocages, which are molecules that can release a biologically active compound upon irradiation, often involves the use of benzoate esters. In the development of green-light activatable coumarin (B35378) photocages, irradiation resulted in the release of 3,5-dimethylbenzoic acid, a process monitored by HPLC and spectroscopic methods. acs.org

X-ray Crystallography for Solid-State Structural Determination

Determination of Crystal Structures of this compound Complexes

Single-crystal X-ray diffraction has been successfully employed to determine the crystal structures of various metal complexes containing dimethylbenzoate ligands. For example, a series of dinuclear lanthanide complexes with 2,4-dimethylbenzoate and 5,5'-dimethyl-2,2'-bipyridine have been synthesized and their crystal structures determined. frontiersin.orgnih.gov These studies revealed different structural types and coordination environments for the lanthanide ions. frontiersin.org In some of these complexes, each lanthanide(III) ion is coordinated by multiple this compound ligands, which can act as bidentate-bridging or bidentate-chelating ligands. researchgate.net

The crystal structures of several 2,4-dimethylbenzoylhydrazones have also been determined by single-crystal X-ray diffraction, confirming the E-configuration of the azomethine double bond. mdpi.com Similarly, the crystal structure of methyl 3,5-dimethylbenzoate (B1240308) has been elucidated, showing that the molecules are arranged in layers. nih.govresearchgate.netresearchgate.net

Table 1: Crystallographic Data for Selected Dimethylbenzoate-Containing Compounds

| Compound | Crystal System | Space Group | Reference |

| [Sm(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂ | Triclinic | Pī | frontiersin.org |

| [Eu(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂ | Triclinic | Pī | frontiersin.org |

| [Pr(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·0.5(C₂H₅OH) | Monoclinic | C2/c | frontiersin.org |

| [Tb(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5'-DM-2,2'-bipy) | Triclinic | Pī | frontiersin.org |

| [Dy(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5'-DM-2,2'-bipy) | Triclinic | Pī | frontiersin.org |

| 2,4-dimethylbenzoylhydrazone derivative 10 | Monoclinic | P21/c | mdpi.com |

| 2,4-dimethylbenzoylhydrazone derivative 15 | Monoclinic | P21/n | mdpi.com |

| 2,4-dimethylbenzoylhydrazone derivative 22 | Monoclinic | P21/c | mdpi.com |

| Methyl 3,5-dimethylbenzoate | Monoclinic | P2₁/n | researchgate.net |

Analysis of Supramolecular Interactions in Crystalline States

Beyond individual molecular structures, X-ray crystallography provides crucial information about the intermolecular interactions that govern the packing of molecules in a crystal, known as supramolecular chemistry. These interactions include hydrogen bonding and π-π stacking.

In the crystal structures of lanthanide complexes with 2,6-dimethylbenzoate, C-H···O hydrogen bond interactions lead to the formation of 2D supramolecular framework structures. iaea.org For lanthanide complexes with 2,4-dimethylbenzoate, C-H···O hydrogen bonding interactions can form a 1D chain. frontiersin.org The crystal structure of methyl 3,5-dimethylbenzoate reveals that molecules are linked in strands via C—H⋯O=C bonds, which are further arranged into layers. nih.govresearchgate.net The study of non-covalent interactions, such as π-π stacking and anion-π interactions, is critical for understanding the stability and properties of these crystalline materials. rsc.org

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC) in Research and Development

HPLC is a cornerstone analytical technique in the research and development of compounds like this compound. It is widely used for assessing purity, monitoring reaction progress, and quantifying components in a mixture.

In the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a derivative of this compound, HPLC is used to monitor the reaction, ensuring the starting material is consumed and the desired product is formed. google.com For pharmaceutical applications, stability-indicating HPLC methods are developed and validated to quantify drugs and their impurities. For instance, a reverse-phase HPLC method has been developed for the simultaneous quantification of netarsudil, which contains a 2,4-dimethylbenzoate moiety, and its process-related impurities. turkjps.orgsemanticscholar.org These methods are validated for parameters like linearity, accuracy, precision, and robustness. turkjps.orgiosrjournals.org

Reverse-phase HPLC methods using C18 columns are common for the analysis of benzoate derivatives. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com

Table 2: HPLC Method Parameters for Analysis of Benzoate Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | Reverse-phase C18 | Acetonitrile/Water/Formic acid | DAD/ELSD | |

| Netarsudil (contains 2,4-dimethylbenzoate) | ZORBAX Eclipse XDB C18 | Acetonitrile/Methanol/Phosphate buffer (pH 4.6) | UV at 257 nm | turkjps.org |

| Methyl 4-dimethylaminobenzoate | Newcrom R1 | Acetonitrile/Water/Phosphoric acid | MS-compatible | sielc.com |

| Hexyl 4-(dimethylamino)benzoate | Newcrom R1 | Acetonitrile/Water/Phosphoric acid | MS-compatible | sielc.com |

Gas Chromatography (GC) for Volatile this compound Esters

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds, making it well-suited for the study of this compound esters, such as methyl this compound. The volatility of these esters allows them to be readily vaporized and passed through a chromatographic column for separation based on their boiling points and interactions with the stationary phase.

In practice, a sample containing volatile this compound esters is injected into the gas chromatograph, where it is vaporized in a heated inlet. An inert carrier gas, such as helium or nitrogen, then transports the vaporized analytes onto the column. The choice of column is critical, with fused-silica capillary columns, like those with a non-polar stationary phase (e.g., dimethylpolysiloxane) or a more polar phase (e.g., polyethylene (B3416737) glycol), being commonly employed. academicjournals.orgnih.gov The temperature of the column is carefully controlled and often programmed to increase over time, which facilitates the separation of compounds with a range of boiling points. academicjournals.org

As the esters travel through the column, they partition between the mobile carrier gas phase and the stationary liquid phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster and elute from the column first. This differential migration allows for the separation of individual esters from a mixture. Upon exiting the column, the separated compounds are detected by a suitable detector, most commonly a flame ionization detector (FID) or a mass spectrometer (MS). academicjournals.org

The retention time, the time it takes for a specific compound to travel from the injector to the detector, is a characteristic property under a given set of chromatographic conditions and can be used for qualitative identification by comparison to the retention times of known standards. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the corresponding ester in the sample.

Derivatization is a technique sometimes employed in GC to enhance the volatility and thermal stability of analytes, or to improve their chromatographic behavior and detection sensitivity. semanticscholar.org For 3,4-dimethylbenzoic acid, esterification to a more volatile form like methyl this compound is a common derivatization step that enables its analysis by GC. academicjournals.org

The following table provides an overview of typical GC conditions used for the analysis of volatile this compound esters found in various studies:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | HP-Innowax (30 m x 0.25 mm, 0.25 µm film) academicjournals.org | Rtx-1 (dimethylpolysiloxane) nih.gov | HP-INNOWax (60 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium (1.2 mL/min) academicjournals.org | Not specified | Helium (1.0 mL/min) nih.gov |

| Oven Program | 50°C (1 min), then to 280°C at 5°C/min, hold for 20 min academicjournals.org | Not specified | 40°C (3 min), to 150°C at 5°C/min, then to 220°C at 10°C/min, hold for 5 min nih.gov |

| Injector Temperature | Not specified | Not specified | 250°C nih.gov |

| Detector | Mass Spectrometer (MS) academicjournals.org | Mass Spectrometer (MS) nih.gov | Mass Spectrometer (MS) nih.gov |

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the unambiguous identification and quantification of this compound and its derivatives in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, including esters of 3,4-dimethylbenzoic acid. academicjournals.orgnih.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the eluting compounds are then directly introduced into the ion source of a mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nih.govnih.gov By comparing the obtained mass spectrum with libraries of known spectra (e.g., NIST, Wiley), a confident identification of the compound can be made. nih.gov For example, the mass spectrum of methyl this compound shows a characteristic base peak at m/z 133 and other significant peaks at m/z 164 (the molecular ion) and 105. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly useful for the analysis of less volatile, more polar, and thermally labile compounds that are not amenable to GC analysis. dtu.dk This makes it suitable for the direct analysis of 3,4-dimethylbenzoic acid without the need for derivatization. In LC-MS, a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) separates the components of a mixture in the liquid phase. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid stream before they enter the mass analyzer. eurl-pesticides.eu Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. mdpi.comeurl-pesticides.eu

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. researchgate.net After separation by the LC column, the eluent flows through a special flow cell placed within the NMR spectrometer's magnetic field. This allows for the acquisition of NMR spectra of the separated compounds in real-time. While less sensitive than MS, NMR provides unparalleled detail about the molecular structure, including the connectivity of atoms and their spatial arrangement. researchgate.net LC-NMR is particularly valuable for the unambiguous identification of unknown compounds and for the structural elucidation of isomers, where mass spectrometry alone may not be sufficient. researchgate.netresearchgate.net

The following table summarizes the applications and strengths of these hyphenated techniques for the analysis of this compound and its derivatives.

| Technique | Applicable Analytes | Key Advantages | Typical Application |

|---|---|---|---|

| GC-MS | Volatile esters (e.g., methyl this compound) academicjournals.orgnih.gov | High resolution separation, sensitive detection, extensive spectral libraries for identification. nih.gov | Analysis of essential oils, environmental samples, and reaction products. academicjournals.org |

| LC-MS | 3,4-Dimethylbenzoic acid and its less volatile derivatives. dtu.dk | Applicable to a wide range of polarities and molecular weights, no derivatization needed for the acid form. mdpi.com | Analysis of microbial metabolites, pharmaceutical formulations, and biological samples. dtu.dk |

| LC-NMR | Complex mixtures containing unknown this compound derivatives or isomers. researchgate.net | Provides detailed and unambiguous structural information for identification. researchgate.netresearchgate.net | Structure elucidation of novel compounds, impurity profiling. researchgate.net |

Advanced Microscopy Techniques (e.g., Cryo-TEM for Self-Assembled Structures)

Advanced microscopy techniques, particularly cryogenic transmission electron microscopy (cryo-TEM), are instrumental in visualizing the nanoscale structures formed by the self-assembly of molecules containing the this compound moiety, especially in surfactant systems. technion.ac.il

Cryo-TEM allows for the direct observation of the morphology of aggregates, such as micelles and vesicles, in their native, hydrated state. This is achieved by rapidly freezing a thin film of the sample solution, vitrifying the water and trapping the self-assembled structures without the artifacts that can be introduced by conventional sample preparation methods like drying or staining.

In studies of cationic surfactants with this compound as a counterion, cryo-TEM has been used to visualize the formation of various nanostructures. For instance, in a solution of the cationic surfactant Arquad 16-50 with sodium this compound, cryo-TEM images have revealed the coexistence of vesicles and thread-like micelles. researchgate.net The morphology of these aggregates can be influenced by factors such as the concentration of the surfactant and counterion. At higher concentrations of this compound, the formation of thread-like micellar networks has been observed. researchgate.net

Furthermore, cryo-TEM can be used to study the effects of external stimuli, such as shear, on these self-assembled structures. For example, it has been shown that vesicles present in a surfactant solution containing this compound can be transformed into thread-like micelles under shear. researchgate.net This structural transition is important for understanding the rheological properties and drag-reducing capabilities of these solutions. technion.ac.il

The information obtained from cryo-TEM, combined with data from other techniques like small-angle neutron scattering (SANS) and rheology, provides a comprehensive understanding of the structure-property relationships in these complex fluids. technion.ac.il

The following table highlights key findings from cryo-TEM studies of self-assembled structures involving this compound.

| System | Observed Nanostructures | Key Findings | Reference |

|---|---|---|---|

| Arquad 16-50 (5 mM) / this compound (5 mM) | Vesicles and thread-like micelles | Coexistence of different morphologies, suggesting a complex self-assembly behavior. | researchgate.net |

| Arquad 16-50 (5 mM) / this compound (10 mM) | Thread-like micellar networks | Increasing counterion concentration promotes the formation of elongated micelles. | researchgate.net |

| Arquad 16-50 / this compound under shear | Transformation of vesicles to thread-like micelles | Shear can induce structural transitions that affect the macroscopic properties of the solution. | technion.ac.ilresearchgate.net |

Computational and Theoretical Investigations of 3,4 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules like 3,4-dimethylbenzoate. These methods model the electron density to determine the ground-state electronic structure, optimized geometry, and various molecular properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules. scispace.com For aromatic carboxylates like this compound, DFT calculations are used to understand the influence of the methyl and carboxylate substituents on the electronic properties of the benzene (B151609) ring. Functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic parameters. researchgate.netnih.gov

DFT studies allow for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of chemical reactivity. A smaller gap generally indicates higher reactivity, suggesting that charge transfer can occur more readily within the molecule. researchgate.net In the case of this compound, the electron-donating methyl groups and the electron-withdrawing carboxylate group influence the electron density distribution across the aromatic system. DFT calculations can precisely map this distribution and identify reactive sites through methods like Molecular Electrostatic Potential (MEP) analysis. researchgate.net While specific DFT studies exclusively on this compound are not abundant in the literature, the principles are well-established from studies on similar substituted benzoates. nih.govjussieu.fr For instance, research on other dimethylbenzoate isomers using DFT has provided insights into their stability and electronic behavior. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. Methods like Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while calculations of harmonic vibrational frequencies can simulate Infrared (IR) and Raman spectra. researchgate.netacs.org Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C), providing a theoretical basis for experimental assignments. researchgate.net

Computational tools also allow for the prediction of a wide range of molecular properties. For this compound, these properties can be readily calculated and are available in public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉O₂⁻ | PubChem nih.gov |

| Molecular Weight | 149.17 g/mol | PubChem nih.gov |

| Exact Mass | 149.060254526 Da | PubChem nih.gov |

| XLogP3 | 3.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 40.1 Ų | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion, MD simulations generate a trajectory of the system, providing detailed information about its dynamic behavior, conformational changes, and intermolecular interactions. galaxyproject.org These simulations are particularly useful for understanding how molecules like this compound behave in complex environments, such as in solution or interacting with other molecules. mdpi.comsioc-journal.cn

MD simulations can reveal the conformational landscape of flexible molecules. cresset-group.comfrontiersin.org For this compound, the primary sources of conformational flexibility are the rotation of the carboxylate group relative to the plane of the benzene ring and the rotation of the methyl groups. MD simulations can track these rotational motions over time, identifying the most stable conformations and the energy barriers between them. mdpi.com By analyzing the trajectory, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify regions of high flexibility. galaxyproject.org This information is crucial for understanding how the molecule's shape might adapt upon binding to a receptor or participating in a chemical reaction.

This compound can participate in various non-covalent interactions, including hydrogen bonds (through its carboxylate oxygen atoms), van der Waals forces, and π-stacking interactions involving its aromatic ring. MD simulations are exceptionally well-suited to study these interactions in detail. For example, a study investigating the properties of surfactant systems used this compound as an effective binding counterion, highlighting its role in promoting the formation of threadlike micelles in aqueous solutions of cetyltrimethylammonium chloride (CTAC). researchgate.net Cryo-TEM imaging in this study showed that the concentration of the this compound counterion influenced the transition from vesicles to micellar networks. researchgate.net

Furthermore, insights into the types of intermolecular interactions can be drawn from crystallographic studies of similar molecules. For instance, the crystal structure analysis of methyl 3,5-dimethylbenzoate (B1240308) revealed that molecules are linked through C—H⋯O bonds and C—H⋯π contacts. nih.govresearchgate.net MD simulations can explore the dynamics of these and other potential interactions for this compound in various environments, such as its interaction with solvent molecules or other solutes.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. mi-6.co.jp This involves identifying intermediates and, crucially, the transition states that represent the energy maxima along the reaction pathway. researchgate.net

For reactions involving this compound, such as esterification or its role as a base in deprotonation reactions, DFT calculations can be employed to model the reaction path. acs.org For instance, in a study of proton transfer reactions, this compound was used as a base to promote the deprotonation of arylnitromethanes. acs.org The study determined experimental kinetic data, such as a Brønsted β value, which provides information about the character of the transition state. acs.org

Computational approaches can build on such experimental work by explicitly calculating the geometries and energies of the transition states. researchgate.netmit.edu By locating the transition state structure for a proposed elementary step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. Comparing the activation energies for different possible pathways allows for the prediction of the most likely reaction mechanism. rsc.org While detailed mechanistic predictions for reactions of this compound are not widely published, the established methodologies are readily applicable.

Computational Assessment of Molecular Interactions and Binding Affinities (Non-biological)

Computational and theoretical investigations provide powerful tools to understand the intrinsic properties governing the molecular interactions and binding affinities of this compound in non-biological systems. These methods, ranging from density functional theory (DFT) to semiempirical quantum chemical methods, allow for the detailed examination of interaction energies, geometries, and the nature of non-covalent forces that dictate the formation of host-guest complexes and other molecular assemblies.

Research in this area has explored how this compound and its structural relatives interact with various non-biological hosts, such as macrocycles and model enzymatic active sites. These studies are crucial for designing systems with tailored binding properties for applications in areas like supramolecular chemistry and materials science.

A significant aspect of these computational assessments is the ability to dissect the contributions of different types of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. For instance, theoretical calculations on complexes of benzoate (B1203000) derivatives with α-cyclodextrin have highlighted the importance of hydrogen bonding as the primary host-guest interaction. acs.org While not specifically detailing this compound, this work provides a methodological framework for understanding its potential interactions. acs.org

In a comparative computational study investigating the binding of various inhibitors to a model of a tyrosinase active site, dimethylbenzoate was found to be a poor binder. nih.gov This was attributed to a highly unfavorable energetic balance compared to the natural substrate, phenolate. nih.gov The computational model demonstrated its ability to distinguish between effective inhibitors and non-binding compounds like dimethylbenzoate. nih.gov The analysis indicated that for effective binding, specific orientations of the carboxylate oxygen atoms relative to the metallic core of the model are crucial, a condition not favorably met by dimethylbenzoate. nih.gov